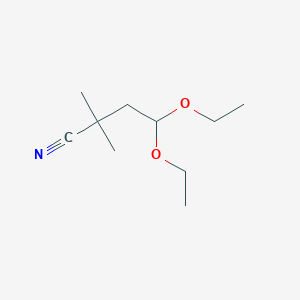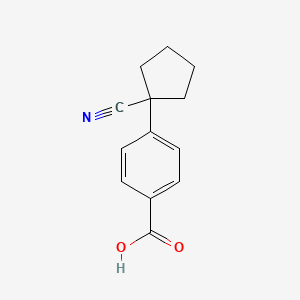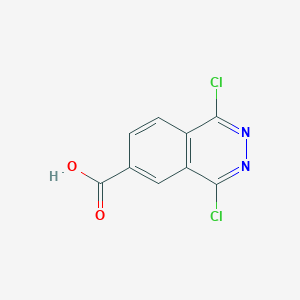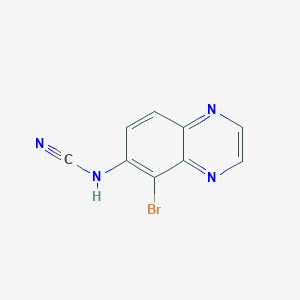![molecular formula C19H17N3O3 B3324372 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol CAS No. 183322-38-5](/img/structure/B3324372.png)
4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol
Descripción general
Descripción
This compound, also known as EMAQ, is a synthetic molecule with unique physical properties. It is a quinazoline compound having a (3-ethynylphenyl)amino group at the 4-position and two 2-methoxyethoxy groups at the 6- and 7-positions .
Molecular Structure Analysis
The molecular formula of this compound is C22H23N3O4 . It has a molecular weight of 393.44 g/mol . The InChI code for this compound is 1S/C22H23N3O4/c1-4-16-6-5-7-17 (12-16)25-22-18-13-20 (28-10-8-26-2)21 (29-11-9-27-3)14-19 (18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3, (H,23,24,25) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .Aplicaciones Científicas De Investigación
Chemical Compound Research and Development
Exploring Molecular Mechanisms
Research often focuses on understanding the molecular interactions and mechanisms through which compounds exert their effects. For example, studies on similar quinazolinol derivatives highlight their role in targeting specific cellular receptors or enzymes, which could be crucial in disease pathology or therapeutic interventions. The examination of molecular docking and simulation studies aids in predicting the affinity and efficacy of these compounds towards specific biological targets, as seen in research investigating small molecules as anticancer drug candidates (Hidayat et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of Des-6-methoxyethanol Erlotinib is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell membrane receptor that plays a crucial role in cell growth, differentiation, and survival . Erlotinib also inhibits JAK2V617F, a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .
Mode of Action
Erlotinib binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by Erlotinib affects multiple biochemical pathways. It blocks tumor cell signal transduction by competing with the substrate, thus inhibiting the growth of tumor cells and inducing their apoptosis . The EGFR pathways play a central role in advancing research, treatment, and patient outcome in non-small cell lung cancer (NSCLC) and other types of cancer .
Pharmacokinetics
The pharmacokinetics of Erlotinib and its primary metabolite OSI-420 have been characterized . Erlotinib is a small molecule inhibitor of EGFR tyrosine kinase, and its apparent clearance and that of OSI-420 were found to be significantly decreased in patients with the ABCG2 421A allele . This allele was also significantly associated with increased cerebrospinal fluid (CSF) penetration for both Erlotinib and OSI-420 .
Result of Action
It has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic nsclc patients . It also has
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Des-6-methoxyethanol Erlotinib, like Erlotinib, is likely to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase . This interaction inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . The specificity of inhibition with regard to other tyrosine kinase receptors has not been fully characterized .
Cellular Effects
Erlotinib treatment has been observed to increase EGFR and/or HER2 expression at the plasma membrane level only in NSCLC cell lines sensitive to the drug . This suggests that Des-6-methoxyethanol Erlotinib may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Des-6-methoxyethanol Erlotinib, like Erlotinib, binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the activation of downstream signaling pathways .
Temporal Effects in Laboratory Settings
For example, drug resistance can develop during chemotherapy .
Dosage Effects in Animal Models
Studies on Erlotinib have shown that its effects can vary with different dosages .
Metabolic Pathways
Des-6-methoxyethanol Erlotinib, like Erlotinib, may be involved in the metabolic pathways of EGFR. Erlotinib has been shown to significantly inhibit EGFR activity and mediate anticancer effects .
Transport and Distribution
Studies on Erlotinib have reported a nonlinear uptake transport of Erlotinib into the liver, suggesting carrier-mediated systems to mediate its hepatobiliary clearance .
Subcellular Localization
Erlotinib, the parent compound, is known to bind to the EGFR tyrosine kinase, which is located in the cell membrane . This suggests that Des-6-methoxyethanol Erlotinib may also localize to the cell membrane where EGFR is present.
Propiedades
IUPAC Name |
4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-13-5-4-6-14(9-13)22-19-15-10-17(23)18(25-8-7-24-2)11-16(15)20-12-21-19/h1,4-6,9-12,23H,7-8H2,2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUSDEYOSFKCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3324329.png)










